molecular formula C19H27NO2 B12553295 N,N-diethylethanamine;4-[(4-hydroxyphenyl)methyl]phenol CAS No. 143761-82-4

N,N-diethylethanamine;4-[(4-hydroxyphenyl)methyl]phenol

Cat. No.: B12553295
CAS No.: 143761-82-4
M. Wt: 301.4 g/mol
InChI Key: RBAFSJVQPGDAKM-UHFFFAOYSA-N
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Description

N,N-diethylethanamine;4-[(4-hydroxyphenyl)methyl]phenol is a chemical compound with a complex structure that combines an amine group with a phenolic group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethylethanamine;4-[(4-hydroxyphenyl)methyl]phenol typically involves the alkylation of primary amines and ammonia, followed by the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) . These reducing agents are powerful and selective, allowing for the reduction of various functional groups without affecting reducible substituents like nitro and chloride groups .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactions using similar reducing agents and catalysts. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for its various applications.

Comparison with Similar Compounds

N,N-diethylethanamine;4-[(4-hydroxyphenyl)methyl]phenol can be compared with other similar compounds, such as:

The unique combination of the amine and phenolic groups in this compound makes it a versatile and valuable compound for various applications in chemistry, biology, medicine, and industry.

Properties

CAS No.

143761-82-4

Molecular Formula

C19H27NO2

Molecular Weight

301.4 g/mol

IUPAC Name

N,N-diethylethanamine;4-[(4-hydroxyphenyl)methyl]phenol

InChI

InChI=1S/C13H12O2.C6H15N/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11;1-4-7(5-2)6-3/h1-8,14-15H,9H2;4-6H2,1-3H3

InChI Key

RBAFSJVQPGDAKM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC.C1=CC(=CC=C1CC2=CC=C(C=C2)O)O

Origin of Product

United States

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